molecular formula C26H39N5O5 B1174737 psbL protein CAS No. 147651-82-9

psbL protein

Cat. No.: B1174737
CAS No.: 147651-82-9
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Description

The psbL protein is a small, 4.5 kDa subunit integral to the Photosystem II (PSII) core complex, the light-driven water-plastoquinone oxidoreductase fundamental to oxygenic photosynthesis . Located at the monomer-monomer interface of the PSII dimer, psbL is essential for the correct assembly and structural stability of the complex . Research has demonstrated that the hydrophilic N-terminal region of psbL influences forward electron transfer within PSII by indirectly altering the environment of the QB plastoquinone binding site on the D1 subunit . Mutations in this region decrease the affinity of QB and increase herbicide sensitivity, underscoring psbL's role in maintaining efficient electron transport from QA to QB . This recombinant this compound, featuring a sequence from Capsicum annuum , is produced to a purity of ≥85% and is provided lyophilized or in liquid format . It serves as a critical reagent for investigating PSII biogenesis, dimerization, and the molecular mechanisms of electron transfer. Studies utilizing this protein can advance fundamental knowledge of photosynthesis and applied research in herbicide development and bioengineering . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

147651-82-9

Molecular Formula

C26H39N5O5

Origin of Product

United States

Molecular Function and Biological Role of Psbl Protein

Contribution to Photosystem II Assembly and Biogenesis

The biogenesis of Photosystem II is a complex, multi-step process involving the coordinated synthesis and assembly of numerous protein subunits and cofactors. PsbL participates in this process at relatively early stages, contributing to the formation and stabilization of key intermediate complexes.

PsbL is recognized for its involvement in the stabilization of the PSII complex, particularly in the formation and maintenance of its dimeric state. Studies have indicated that PsbL is located at the monomer-monomer interface of the PSII dimer nih.govnsf.govmetabolomicsworkbench.orgnih.gov. Experimental evidence from psbL deletion mutants highlights the importance of this subunit for stable dimerization. In the absence of PsbL, the formation of PSII core dimers and PSII-light harvesting complex (LHCII) supercomplexes is prevented wikipedia.orgthegoodscentscompany.com. While PSII monomers may still form in these mutants, they often represent the dominant structure, with only small amounts of dimers being observed wikipedia.org. This suggests that while not absolutely essential for monomer formation, PsbL significantly influences the stability of higher-order PSII assemblies, including dimers wikipedia.orgmetabolomicsworkbench.org.

Photosystem II is highly susceptible to photodamage, necessitating a robust repair cycle to maintain photosynthetic efficiency. This cycle involves the disassembly of damaged complexes, degradation of damaged subunits (notably the D1 protein), synthesis of new copies, and reassembly of a functional PSII unit. The psbL protein is implicated in this dynamic repair process nih.govwikidata.org. The PSII repair cycle involves steps such as monomerization of the damaged dimer, detachment of proteins like CP43, replacement of the damaged D1 protein, re-attachment of CP43, and subsequent re-dimerization nih.gov. Given PsbL's role in stabilizing CP43 binding and promoting dimerization, it is likely involved in the reassembly phases of the repair cycle wikipedia.orgthegoodscentscompany.comnih.govwikidata.org. Some research also suggests a potential role for PsbL during the disassembly phase wikipedia.org.

Research indicates that PsbL associates with PSII during the early stages of its assembly nih.gov. It has been identified as a component of assembly complexes containing the D1 protein, including both its precursor and mature forms nih.gov. PsbL is found in reaction center complexes containing the D1 and D2 proteins, as well as cytochrome b559 nih.gov. Furthermore, PsbL, along with PsbM and PsbT, are components of the RC47 pre-complex metabolomicsworkbench.orgnih.gov. The RC47 complex is an intermediate in PSII assembly, formed from the reaction center assembly module and the CP47 pre-complex assembly module metabolomicsworkbench.org. PsbL's early association with core PSII components underscores its foundational role in the biogenesis pathway. A key interaction involves the stable association of CP43, which is significantly impaired in the absence of PsbL wikipedia.orgthegoodscentscompany.comnih.govwikidata.org.

Below is a summary of the observed phenotypes in psbL deletion mutants:

Organism (Study)PSII Core Dimers FormationPSII-LHCII Supercomplexes FormationCP43 Assembly/Stability in MonomersPSII Monomer DominancePSII Photochemical ActivitySensitivity to Photoinhibition
Synechocystis sp. PCC 6803 wikipedia.orgwikipedia.orgReduced/Small amounts notedNot explicitly stated/Extremely lowSignificant destabilization nih.govDominant wikipedia.orgNot detected/Decreased nih.govwikipedia.orgNot explicitly stated
Tobacco (Nicotiana tabacum) wikipedia.orgthegoodscentscompany.comwikipedia.orguni.lucsic.esquizgecko.comNone wikipedia.orgthegoodscentscompany.comNone wikipedia.orgthegoodscentscompany.comExtremely labile wikipedia.orgthegoodscentscompany.comDominant wikipedia.orgDecreased/Essential for functioning uni.lucsic.esquizgecko.comuni-freiburg.deHigh uni.lucsic.esquizgecko.com

Involvement in the PSII Repair Cycle

Regulation of Photosynthetic Electron Transfer

Beyond its structural and assembly roles, the this compound also participates in regulating the flow of electrons within Photosystem II. This regulatory function is critical for preventing damaging back reactions and ensuring the efficient conversion of light energy.

PsbL is known to influence the function of the quinone acceptors, particularly the primary quinone acceptor QA, within the PSII reaction center nih.gov. Research indicates that PsbL has a role in supporting the function of the quinone acceptor nih.gov. Studies involving isolated PSII reaction center core complexes have shown that the presence of PsbL is necessary to restore the normal functioning of QA. The carboxyl terminal region of PsbL has been specifically implicated in the recovery of electron transfer activity within the complex nih.gov.

A significant function of PsbL lies in ensuring the unidirectional flow of electrons from PSII to the plastoquinone (B1678516) pool uni.lucsic.esquizgecko.com. Together with PsbJ, PsbL contributes substantially to this process uni.lucsic.esquizgecko.com. While PsbJ is thought to regulate the forward electron flow from QA•- to the plastoquinone pool, PsbL plays a crucial role in preventing the reduction of PSII by back electron flow from plastoquinol uni.lucsic.esquizgecko.com. This preventive action by PsbL is vital for protecting PSII from photoinactivation, which can occur when electrons flow back to the reaction center, leading to the formation of damaging reactive species uni.lucsic.esquizgecko.com. Deletion of psbL results in a high sensitivity to photoinhibition uni.lucsic.esquizgecko.com. Furthermore, in psbL deletion mutants, the charge recombination of QB•-/S2,3, an indicator of electron transfer to the secondary quinone acceptor, could not be detected uni.lucsic.esquizgecko.com. In vitro reconstitution experiments suggest that PsbL may regulate electron transfer on the donor side of PSII by sensing pH changes uni-freiburg.de.

Protective Mechanisms Against Photoinactivation of PSII

Photoinactivation is the damage to PSII caused by excess light energy, which can lead to a decrease in photosynthetic efficiency. The this compound plays a role in protecting PSII from photoinactivation. nih.govresearchgate.net Evidence suggests that PsbL contributes to this protection by preventing the reduction of PSII through back electron flow from the reduced plastoquinol pool. nih.govresearchgate.netnih.govmdpi.com This function helps to maintain the unidirectional flow of electrons from PSII to the plastoquinone pool, which is essential for efficient and safe photosynthesis. nih.govresearchgate.net

Studies comparing wild-type plants with psbL deletion mutants have demonstrated the increased susceptibility of the mutants to photoinhibition. nih.govresearchgate.net This increased sensitivity underscores the protective role of PsbL in mitigating light-induced damage to PSII. nih.govresearchgate.net

Integration within the Thylakoid Membrane Environment

The this compound is an intrinsic membrane protein, meaning it is embedded within the thylakoid membrane of chloroplasts in eukaryotes and the plasma membrane-derived thylakoid membranes in cyanobacteria. uniprot.orguniprot.orguniprot.orguniprot.org It is localized specifically within the PSII reaction center. uniprot.orguniprot.orguniprot.orguniprot.org

Structural analyses suggest that PsbL contains a transmembrane helical domain that spans the membrane. igem.org This domain is thought to play a role in supporting the quinone acceptor within the reaction center's core complex. igem.org The integration of PsbL into the thylakoid membrane is a crucial step in the assembly of the functional PSII complex. uniprot.orguniprot.org PsbL is part of the pre-CP47 subcomplex which associates with the PSII reaction center during assembly. nih.govd-nb.info Its presence is required for correct PSII assembly and/or dimerization. uniprot.orguniprot.org

Research on thylakoid biogenesis indicates that PsbL accumulates relatively early in the process compared to some other PSII reaction center proteins like D1 and D2, and core antenna proteins like CP47 and CP43. biorxiv.org This suggests that the accumulation of PsbL, along with PsbF, may promote the stepwise biogenesis of PSII. biorxiv.org

Structural Insights and Molecular Interactions of Psbl Protein

Transmembrane Topology and Helical Domain Architecture

The psbL protein is characterized as a low molecular weight transmembrane protein, typically consisting of a single transmembrane helix uniprot.orguniprot.org. Structural data indicates that PsbL is a relatively small protein, with a length of around 37 to 38 amino acids and a theoretical molecular weight of approximately 4.3 kDa ebi.ac.ukebi.ac.uk. Topological predictions and analyses suggest that the protein has distinct domains: a cytoplasmic region, a single transmembrane helical segment, and a lumenal domain uniprot.orguniprot.org. The transmembrane helix is crucial for anchoring PsbL within the thylakoid membrane, facilitating its interactions with other membrane-embedded PSII subunits.

Intra-complex Protein-Protein Interactions within Photosystem II

Within the intricate architecture of Photosystem II, PsbL engages in specific protein-protein interactions that are vital for the complex's assembly, stability, and function. PsbL is located near the monomer-monomer interface in the dimeric form of PSII nih.gov.

PsbL has been shown to interact directly with the core antenna protein CP47 (PsbB) mdpi.comrsc.orgnih.gov. CP47 is a chlorophyll-binding protein that plays a crucial role in light harvesting and energy transfer to the reaction center. The association of PsbL with CP47 is significant for the structural integrity and potentially the energy transfer efficiency of this part of the complex. While PsbL is in proximity to the reaction center proteins D1 (PsbA) and D2 (PsbD) within the PSII structure, its direct interaction with these core subunits is not as prominently documented as its interaction with CP47 pnas.org. PsbL can also be found in association with CP43 (PsbC), another core antenna protein, although this interaction might be less direct or specific to certain assembly intermediates nih.govnih.govpnas.org.

PsbL, in conjunction with PsbJ, is considered essential for the proper assembly of the oxygen-evolving complex (OEC) ebi.ac.ukmpg.de. The OEC is a complex of extrinsic (soluble) proteins located on the lumenal side of the thylakoid membrane, composed primarily of PsbO, PsbP, and PsbQ, which are crucial for water splitting and oxygen evolution ebi.ac.ukfrontiersin.org. The association of PsbL and PsbJ with the membrane-intrinsic core likely helps to create or stabilize the binding sites for these extrinsic OEC subunits. Furthermore, PsbJ, and by extension likely PsbL due to their close functional and structural relationship, can influence the binding of other extrinsic proteins such as PsbU and PsbV biorxiv.orguniprot.org. Assembly factors like Psb27, which transiently associate with PSII during biogenesis and repair, can bind near the extrinsic protein binding region and impact the association of subunits like PsbJ and PsbY, highlighting the interconnectedness of these interactions biorxiv.orgfrontiersin.orgpnas.org.

Association with Other Low Molecular Weight Transmembrane Subunits (e.g., PsbE, PsbF, PsbJ, PsbI, PsbK, PsbM, PsbT, PsbX, PsbY, PsbZ)

Conformational Dynamics and their Functional Implications

Proteins Mentioned and Associated Identifiers

Please note that standard PubChem CIDs are typically assigned to small chemical molecules, not large protein complexes or individual protein subunits. However, the proteins discussed are well-characterized and can be identified by their gene names and roles within Photosystem II. UniProt accession numbers are commonly used protein identifiers.

Protein NameGene NameRole in Photosystem II
This compoundpsbLLow molecular weight transmembrane subunit
D1 proteinpsbAReaction center core subunit, binds cofactors
D2 proteinpsbDReaction center core subunit, binds cofactors
CP43 proteinpsbCCore antenna protein, binds chlorophyll (B73375), interacts with OEC
CP47 proteinpsbBCore antenna protein, binds chlorophyll
PsbE proteinpsbECytochrome b559 alpha subunit
PsbF proteinpsbFCytochrome b559 beta subunit
PsbJ proteinpsbJLow molecular weight transmembrane subunit
PsbI proteinpsbILow molecular weight transmembrane subunit
PsbK proteinpsbKLow molecular weight transmembrane subunit
PsbM proteinpsbMLow molecular weight transmembrane subunit
PsbT proteinpsbTLow molecular weight transmembrane subunit
PsbX proteinpsbXLow molecular weight transmembrane subunit
PsbY proteinpsbYLow molecular weight transmembrane subunit
PsbZ proteinpsbZLow molecular weight transmembrane subunit
PsbO proteinpsbOExtrinsic protein of the Oxygen-Evolving Complex
PsbP proteinpsbPExtrinsic protein of the Oxygen-Evolving Complex
PsbQ proteinpsbQExtrinsic protein of the Oxygen-Evolving Complex
PsbU proteinpsbUExtrinsic protein of the Oxygen-Evolving Complex
PsbV proteinpsbVExtrinsic protein of the Oxygen-Evolving Complex
PsbH proteinpsbHLow molecular weight transmembrane subunit
Psb27 proteinpsb27Assembly factor
Psb30 protein (Ycf12)psb30Low molecular weight transmembrane subunit

Genetic and Evolutionary Aspects of the Psbl Gene and Protein

Genomic Organization and Expression within Plastids and Cyanobacteria

The psbL gene is typically located within the plastid genome in eukaryotic photosynthetic organisms and on the chromosome in cyanobacteria. In many cyanobacteria and higher plants, psbL is part of the psbEFLJ gene cluster, an operon that encodes several low-molecular-weight PSII subunits, including the alpha and beta subunits of cytochrome b559 (psbE and psbF), PsbL (psbL), and PsbJ (psbJ) nih.govresearchgate.netnih.govuni-muenchen.de. This clustering suggests coordinated expression of these subunits.

In the cyanobacterium Synechocystis sp. PCC 6803, the psbL gene is indeed found within the psbEFLJ operon nih.gov. Similarly, in the green alga Chlamydomonas eugametos and the distantly related Chlamydomonas reinhardtii, these genes (psbF, psbL, petG, and rps3) reside in a conserved order on the same DNA strand in the chloroplast genome, indicating that this gene cluster was likely present in their last common ancestor nih.gov.

Plastid gene expression, including that of psbL, involves complex regulatory mechanisms at transcriptional, post-transcriptional, translational, and post-translational levels uni-muenchen.de. While many plastid genes are organized in operons and transcribed as polycistronic units, post-transcriptional processing is often required ehu.eus. In higher plants, translation elongation is a prevalent mechanism for regulating the expression of some plastid genes capes.gov.br. The expression of cyanobacterial genes can also be regulated at the level of transcription and translation elongation capes.gov.br.

Evolutionary Conservation and Phylogenetic Analysis Across Oxygenic Photosynthetic Organisms (e.g., Cyanobacteria, Algae, Higher Plants)

The psbL gene and its encoded protein are remarkably conserved across a wide range of oxygenic photosynthetic organisms, from cyanobacteria to algae and higher plants plos.org. This high level of conservation underscores the essential role of PsbL in the fundamental process of oxygenic photosynthesis.

Phylogenetic analyses of plastid-encoded proteins, including PsbL, support the endosymbiotic theory, which posits that chloroplasts originated from a cyanobacterial ancestor ehu.eusoup.comnih.gov. Comparisons of plastid genomes across different lineages, such as red algae, green algae, and land plants, reveal both conserved gene order and variations, providing insights into the evolutionary history of these organelles nih.govoup.comnih.govsemanticscholar.org. Despite the massive transfer of genes from the ancestral cyanobacterial genome to the host nucleus during endosymbiosis, genes encoding core photosynthetic machinery components like PsbL have largely been retained in the plastid genome ehu.eusnih.gov.

Studies comparing the subunit composition of PSII across different photosynthetic organisms also highlight evolutionary differences, particularly in the extrinsic proteins associated with the lumenal side of the complex nih.govpnas.orgpnas.org. However, intrinsic subunits like PsbL are generally more conserved nih.gov.

Mutational Analysis and Functional Genomics Studies

Mutational analysis and functional genomics approaches have been instrumental in elucidating the role of the psbL gene and its protein product in PSII function and photoautotrophic growth. Functional genomics generally aims to understand how genes and their products contribute to biological processes and phenotypes, often on a genome-wide scale mdpi.comebi.ac.ukembl.org. Model organisms, including cyanobacteria, algae, and plants, are widely used in these studies due to their genetic tractability and the ability to observe phenotypic changes resulting from genetic modifications unina.iten-journal.org.

Impact of psbL Gene Deletion on PSII Activity and Photoautotrophic Growth

Deletion or inactivation of the psbL gene has significant consequences for PSII activity and the ability of organisms to grow photoautotrophically. In the cyanobacterium Synechocystis sp. PCC 6803, a mutant strain with a deleted psbL coding region showed no PSII-mediated oxygen evolution activity and was unable to grow under photoautotrophic conditions nih.gov. This indicates that PsbL is essential for the normal functioning of PSII in this organism nih.gov.

In higher plants, the impact of psbL deletion can also be severe. Studies in tobacco (Nicotiana tabacum) have shown that inactivation of psbL affects the back-electron flow from plastoquinol to QA and makes PSII highly sensitive to photoinhibition acs.org. While some low-molecular-weight PSII proteins can be individually deleted in cyanobacteria without a complete loss of photosynthetic capacity, the same deletions can be essential for photoautotrophic growth in Chlamydomonas reinhardtii or tobacco oup.com.

Phenotypic Characterization of psbL Mutants in Model Organisms

Phenotypic characterization of psbL mutants in model organisms has revealed specific defects in PSII assembly, stability, and electron transport. In the Synechocystis sp. PCC 6803 psbL deletion mutant, while D1 and D2 proteins were present in the thylakoid membranes, there was no PSII-mediated oxygen evolution activity, a significantly lower chlorophyll (B73375) to phycobilin (B1239373) ratio, and absence of a 695 nm fluorescence emission band associated with PSII nih.gov. The mutant also lacked herbicide binding activity, suggesting issues with the PSII reaction center nih.gov.

In tobacco, psbL mutants exhibit distinct phenotypes. They show a relatively high initial fluorescence level (Fo) and slow reoxidation of QA- after saturating light pulses researchgate.net. Unlike psbJ mutants, psbL mutants also display significant fluorescence quenching researchgate.net. The psbL mutants in tobacco also showed an unusual developmental phenotype where older leaves senesced rapidly and turned off-white even under dim light researchgate.net. This contrasts with the milder phenotypes observed for some other low-molecular-weight protein deletions in cyanobacteria capes.gov.br.

The differing phenotypes observed in psbL mutants across different organisms (e.g., cyanobacteria vs. higher plants) highlight potential differences in PSII assembly and regulatory mechanisms between prokaryotes and eukaryotes researchgate.netcapes.gov.br.

Regulation of Psbl Protein Function and Dynamics

Post-Translational Modifications and Their Functional Consequences

Post-translational modifications (PTMs) are vital for modulating protein function, stability, and interactions after protein biosynthesis. These modifications can involve the covalent addition of functional groups or proteins, or proteolytic cleavage. PTMs play a key role in functional proteomics by regulating activity, localization, and interaction with other cellular molecules. thermofisher.com

Phosphorylation and its Regulatory Role in PSII Dynamics

Protein phosphorylation, the addition of a phosphate (B84403) group, is a significant PTM in chloroplasts, known to play a major role in regulating the distribution of light energy between Photosystems I and II (state transitions) and in the PSII repair cycle. frontiersin.org Phosphorylation is catalyzed by protein kinases and reversed by protein phosphatases, making it a dynamic and reversible process. mdpi.com

The psbL protein has been identified as a novel PSII core phosphoprotein. biorxiv.org This is particularly interesting because psbL is located at the monomer-monomer interface of PSII and is required for core dimerization. biorxiv.org Phosphorylation of psbL may contribute to driving core monomerization, potentially in concert with phosphorylation events on other PSII subunits like PsbH. biorxiv.org The reversible phosphorylation of several PSII core subunits is a highly regulated process involved in the repair cycle of PSII, which includes the monomerization and migration of the PSII core from the grana to the stroma lamellae. oup.com

PSII phosphorylation is primarily catalyzed by the STN8 kinase and reversed by the PSII Core Phosphatase (PBCP). frontiersin.org The preferential dephosphorylation of PSII core phosphoproteins by PBCP is likely a key event in the PSII repair cycle. biorxiv.org

Other Identified Post-Translational Modifications Affecting psbL Function or Stability

Besides phosphorylation, other PTMs have been identified in chloroplast proteins, including N-terminal and Lys acetylation, Lys methylation, Tyr nitration, S-nitrosylation, glutathionylation, sumoylation, and glycosylation. frontiersin.org These modifications can impact various processes within the chloroplast, including light reactions of photosynthesis. frontiersin.org

While research has focused significantly on phosphorylation in PSII dynamics, other PTMs may also affect psbL function or stability. For instance, oxidative protein modifications, such as mono-oxidation of amino acid side chains, appear to be common in PSII core subunits. biorxiv.org These modifications may further assist in processes like the recognition and degradation of damaged proteins. biorxiv.org Acetylation of N-terminal regions of PSII-LHCII proteins has also been shown to be extensive, potentially indicating a role in grana organization. rsc.org

Environmental Stress Responses and psbL Modulation

Plants respond to environmental changes, including light conditions and abiotic stressors, by modulating the photosynthetic machinery, including the this compound.

Photoregulation of this compound Levels and Activity

Light is essential for photosynthesis, but excessive light can cause abiotic stress and damage the photosynthetic apparatus, particularly PSII. frontiersin.org Plants have evolved mechanisms to adjust their photosynthetic efficiency under varying light environments. frontiersin.org While the search results did not provide specific details on the direct photoregulation of this compound levels or activity, the broader context of PSII regulation in response to light stress suggests that psbL, as a core component, is likely subject to such modulation. The PSII repair cycle, which involves the turnover of damaged protein subunits and is regulated by reversible phosphorylation, is a key mechanism in responding to light-induced damage. oup.com The psbL subunit is required for correct PSII assembly and/or dimerization, processes that are integral to maintaining functional PSII levels under varying light conditions. uniprot.org

Response to Abiotic Stressors (e.g., Ultraviolet-B Radiation)

Ultraviolet-B (UV-B) radiation is a component of sunlight that can be harmful to plants, inducing DNA damage, generating reactive oxygen species (ROS), and impairing photosynthesis by directly damaging photosynthetic machinery, primarily PSII proteins like D1 and D2. nih.gov UV-B radiation can act as both a stressor and a regulator for plants. researchgate.net

Studies have shown that UV-B radiation can affect the phosphorylation levels of proteins in photosynthesis. frontiersin.org Specifically, the phosphorylation level of the photosystem II this compound (PSBL) was significantly decreased in Mahonia bealei exposed to UV-B radiation. frontiersin.org This suggests that changes in psbL phosphorylation are part of the plant's response to UV-B stress. UV-B radiation can activate oxidative stress response and photosynthetic energy metabolism pathways. researchgate.net

The response to UV-B stress involves complex signaling pathways and can lead to changes in the levels and activity of photosynthetic proteins. nih.govresearchgate.net While the precise mechanisms by which UV-B radiation modulates psbL function or stability require further investigation, the observed decrease in psbL phosphorylation under UV-B stress indicates a role for this modification in the plant's acclimation or stress response. frontiersin.org

Table 1: Effect of UV-B Radiation on psbL Phosphorylation

OrganismTreatmentpsbL Phosphorylation LevelSource
Mahonia bealeiUV-B RadiationSignificantly decreased frontiersin.org

Table 2: Post-Translational Modifications Identified in Chloroplast Proteins (General)

Type of ModificationExamples of Affected Processes in ChloroplastsSource
PhosphorylationState transitions, PSII repair cycle frontiersin.org
N-terminal and Lys acetylationRegulation of excitation energy balancing rsc.org
Lys methylation frontiersin.org
Tyr nitration frontiersin.org
S-nitrosylation frontiersin.org
Glutathionylation frontiersin.org
Sumoylation frontiersin.org
Glycosylation frontiersin.org
Oxidative modificationsMay assist in degradation of damaged proteins biorxiv.org

Methodological Approaches in Psbl Protein Research

Biochemical and Biophysical Characterization Techniques

Protein Purification and Reconstitution Assays

Studying the psbL protein often necessitates its purification, either as part of the intact PSII complex or as an individual subunit. PSII complexes can be isolated from thylakoid membranes using techniques such as solubilization with detergents followed by chromatography, including anion exchange chromatography and size exclusion chromatography. nih.govd-nb.infofrontiersin.org For instance, PSII-containing fractions can be pooled and concentrated using molecular mass cutoff concentrators. nih.gov Reconstitution assays can be used to study the function of purified psbL, for example, by re-adding it to PSII sub-complexes lacking this subunit to assess the restoration of activity, such as QA reduction. ibpc.fr

Spectroscopic Analyses (e.g., Fluorescence Emission, Thermoluminescence)

Spectroscopic methods are valuable for probing the functional consequences of the presence or absence of psbL. Chlorophyll (B73375) fluorescence analysis, including measurements of maximal fluorescence emission (Fm), can reveal insights into electron transfer dynamics within PSII. acs.orgnih.gov For example, studies on ΔpsbL plants have shown altered fluorescence kinetics, suggesting effects on the plastoquinone (B1678516) pool reduction and subsequent electron flow. researchgate.netacs.org Thermoluminescence measurements can provide information about charge recombination events within PSII, such as QA-/S2 and QB-/S2,3 recombination. researchgate.netacs.orgbiorxiv.orgnih.gov Analysis of ΔpsbL mutants using thermoluminescence has indicated that while QA-/S2 charge recombination might not be affected, charge recombination involving QB- might be undetectable. researchgate.netacs.org Electron paramagnetic resonance (EPR) spectroscopy can also be used to analyze electron transfer components and redox states of cofactors like cytochrome b559. nih.gov

Electrophoretic Separations (e.g., Blue-Native PAGE, SDS-PAGE) for Complex Analysis

Electrophoretic techniques are fundamental for separating and analyzing PSII complexes and their individual subunits. Blue-Native PAGE (BN-PAGE) is widely used to separate intact membrane protein complexes based on their native size and charge. oup.comnih.govfrontiersin.orgresearchgate.net This allows for the visualization of different PSII assembly intermediates and supercomplexes. oup.comnih.govnih.gov Following BN-PAGE, individual protein subunits within these complexes can be further separated by SDS-PAGE in a second dimension (2D BN/SDS-PAGE). oup.comnih.govresearchgate.net This two-dimensional approach, often coupled with techniques like immunoblotting or mass spectrometry, enables the identification and analysis of the protein composition of specific PSII complexes. oup.comnih.govnih.govresearchgate.net Coomassie Blue or silver staining are common methods for visualizing proteins on these gels. oup.comnih.gov

TechniquePurposeInformation Gained
BN-PAGESeparation of native protein complexesSize and composition of PSII complexes and intermediates
SDS-PAGESeparation of denatured protein subunitsMolecular weight of individual proteins
2D BN/SDS-PAGESeparation of subunits within complexesProtein composition of specific complexes
ImmunoblottingDetection of specific proteins using antibodiesPresence and relative abundance of target proteins

Advanced Proteomic and Mass Spectrometry Applications

Mass spectrometry (MS) has become an indispensable tool in studying PSII, providing detailed information about protein identification, composition, post-translational modifications, and interactions. nih.govtheses.cz Both "bottom-up" (peptide-based) and "top-down" (intact protein) MS approaches are employed. nih.govnih.gov

Protein Cross-Linking and Mass Spectrometry for Interaction Mapping

Chemical cross-linking followed by MS (CX-MS) is a powerful technique for mapping protein-protein interactions within the PSII complex. nih.govtheses.czfrontiersin.org Small molecules with reactive groups are used to link amino acid residues in close proximity. nih.gov After cross-linking and subsequent protein digestion, MS analysis identifies the cross-linked peptides, providing spatial constraints on the interacting proteins and even specific residue contacts. nih.govfrontiersin.orgpnas.org This method has been used to study the interactions of various PSII subunits and assembly factors, contributing to the understanding of the structural organization of the complex. nih.govfrontiersin.orgpnas.orgpnas.orgpnas.org For instance, CX-MS has helped localize accessory proteins like Psb27 and PsbQ within PSII by identifying cross-links to core subunits like CP43, CP47, and PsbO. frontiersin.orgpnas.orgpnas.orgmdpi.com

Quantitative Proteomics in PSII Complex Studies

Quantitative proteomics allows for the measurement of the relative or absolute abundance of proteins within PSII complexes under different conditions or in various mutants. nih.govnih.govtheses.czresearchgate.net Techniques like label-free quantification or isotopic labeling (e.g., using 15N) coupled with MS can reveal changes in the stoichiometry of PSII subunits or the presence of assembly factors. nih.govtheses.czmdpi.com This is particularly useful for studying the dynamics of PSII assembly, repair, and acclimation to environmental changes. nih.govnih.gov Quantitative proteomic analysis has been used to assess the protein composition of different PSII subcomplexes separated by techniques like BN-PAGE or affinity chromatography. frontiersin.orgnih.govpnas.orgresearchgate.net Studies have shown how the abundance of psbL, alongside other PSII subunits, can be affected by factors like high light acclimation or the absence of other assembly factors. nih.gov

Genetic Engineering and Molecular Biology Techniques

Genetic engineering and molecular biology techniques are fundamental to dissecting the role of the this compound by allowing for targeted alterations to the gene and analysis of its expression.

Targeted Mutagenesis and Gene Editing for Functional Dissection

Targeted mutagenesis and gene editing are powerful tools used to investigate the functional importance of specific amino acid residues or regions within the this compound. By introducing precise changes to the psbL gene, researchers can observe the resulting effects on PSII assembly, stability, and activity.

In the cyanobacterium Synechocystis sp. PCC 6803, targeted mutagenesis has been used to delete the coding region of the psbL gene. The resulting mutant strain, T345, exhibited a complete loss of PSII-mediated oxygen evolution activity and was unable to grow under photoautotrophic conditions, highlighting the essential role of PsbL in normal PSII function nih.gov. Although the mutant showed normal Photosystem I activity, the chlorophyll to phycobilin (B1239373) ratio was significantly lower than in the wild type cells nih.gov. Fluorescence emission spectra at 77K revealed the absence of a 695 nm band characteristic of the PSII complex in the mutant cells nih.gov. Furthermore, binding assays indicated a lack of herbicide binding activity, despite the presence of D1 and D2 proteins at reduced levels in the thylakoid membranes nih.gov.

Site-directed mutagenesis has also been employed to introduce specific amino acid changes in PSII proteins to study their impact on function nih.govteselagen.com. For instance, studies on the D2 protein, another core PSII subunit, have utilized targeted random mutagenesis and site-directed mutagenesis to identify residues critical for PSII stability and function nih.gov. While these studies primarily focused on D2, the methodology is directly applicable to investigating specific residues within PsbL.

RNA editing, a post-transcriptional modification that alters mRNA sequences, also plays a role in psbL gene expression in some organisms. In tobacco chloroplasts, a C to U substitution within the initiation codon of the psbL mRNA is necessary to form a translatable AUG start codon nih.govnih.gov. This editing event is indicative of a widespread occurrence of this type of post-transcriptional modification and its functional importance nih.gov. Studies using in vitro RNA editing systems from tobacco chloroplasts and mutational analysis of substrate mRNAs have confirmed the participation of cis-acting elements and suggested the involvement of site-specific trans-acting factors and common RNA-binding proteins in psbL mRNA editing embopress.orgoup.comnih.gov. A 25 kDa chloroplast protein has been found to specifically associate with the cis-element involved in psbL mRNA editing, and the chloroplast RNA-binding protein cp31 is also required for editing at multiple sites embopress.orgnih.gov.

Computational and Structural Biology Approaches

Computational and structural biology approaches are essential for understanding the three-dimensional structure of the this compound within the PSII complex and predicting its interactions with other subunits.

Molecular Docking for Protein-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one protein (the ligand) to another (the receptor) when a complex is formed. This method is valuable for predicting potential protein-protein interaction sites and understanding the molecular basis of these interactions mdpi.complos.orgscielo.br.

In the context of PSII, molecular docking can be applied to study the interactions between the this compound and other PSII subunits or associated factors. While direct examples of psbL-specific docking studies were not extensively detailed in the provided results, the technique has been used to investigate interactions involving other PSII assembly factors, such as Psb28 pnas.org. Protein-protein docking predicts possible binding sites between protein structures, and these predictions can be further validated using molecular dynamics simulations plos.org.

Computational methods integrating molecular docking and other approaches have been developed to predict protein-protein interaction interfaces mdpi.comcas.cn. These methods often involve identifying "hot spot" regions on protein surfaces that contribute significantly to binding affinity cas.cn. The HawkDock server is mentioned as an efficient tool for predicting binding structures and protein-protein interaction residues scielo.br.

Cryo-Electron Microscopy and X-ray Crystallography for PSII Complex Structure Elucidation

Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography are high-resolution structural biology techniques that have been instrumental in determining the detailed three-dimensional structure of the PSII complex, including the location and conformation of the psbL subunit.

X-ray crystallography has provided atomic-level structures of PSII from thermophilic cyanobacteria, revealing the arrangement of its numerous protein subunits and cofactors acs.orgnih.govusp.br. Early crystal structures provided insights into the dimeric organization of PSII and the positioning of major subunits and their transmembrane helices acs.org. Subsequent improvements in resolution have allowed for the assignment of nearly all amino acids and a detailed view of the oxygen-evolving complex acs.orgusp.br.

Cryo-EM has emerged as a powerful complementary technique, particularly for large membrane protein complexes like PSII, as it does not require the formation of crystals and can provide structural information on different functional states or assembly intermediates pnas.orgresearchgate.netresearchgate.netpnas.orgnih.gov. High-resolution cryo-EM structures of PSII from organisms like Synechocystis sp. PCC 6803 have revealed the detailed architecture of the complex, including the 13 peripheral transmembrane subunits, among which is PsbL pnas.orgresearchgate.net. These structures show that PsbL is located at the monomer-monomer interface of the PSII core complex uniprot.orgresearchgate.net. Cryo-EM has also been used to study PSII assembly intermediates, providing insights into the stepwise process of complex formation and the role of auxiliary factors researchgate.netpnas.org.

The combination of X-ray crystallography and Cryo-EM has provided a comprehensive structural framework for understanding PSII function and the placement of its individual subunits like PsbL within the complex membrane environment.

Sequence Alignment and Bioinformatic Tools for Evolutionary Analysis

Sequence alignment and various bioinformatic tools are crucial for analyzing the evolutionary conservation of the this compound and identifying functionally important regions by comparing sequences across different species.

Sequence alignment involves arranging biological sequences (DNA, RNA, or protein) to identify regions of similarity, which can indicate functional, structural, or evolutionary relationships numberanalytics.comebi.ac.uk. Multiple sequence alignment (MSA) of three or more sequences is particularly useful for inferring evolutionary relationships and highlighting conserved residues or motifs numberanalytics.comebi.ac.ukmdpi.com.

The amino acid sequence of the this compound is highly conserved across various species, which is indicative of its functional importance nih.govresearchgate.net. Sequence alignment of psbL nucleotide sequences from different species shows strong conservation nih.gov. Bioinformatic tools and databases allow researchers to perform sequence alignments and analyze the degree of conservation at specific positions numberanalytics.comebi.ac.ukmdpi.comarxiv.orgbiorxiv.org. This conservation analysis can guide mutagenesis studies by identifying residues that are likely to be critical for PsbL structure or function.

Bioinformatic tools also play a role in predicting protein structure and function based on sequence information numberanalytics.com. While PsbL is a small protein with a single transmembrane helix nih.gov, sequence analysis can provide insights into its predicted topology and potential interaction interfaces. Evolutionary analysis using sequence data can also help to understand the diversification of chloroplast genes and the impact of events like RNA editing on conserved amino acid sequences oup.com.

Future Directions and Emerging Research Perspectives

Elucidation of psbL's Role in Specific PSII Sub-complexes and Transient Interactions

While psbL is known to be a component of the PSII core complex and located at the monomer-monomer interface, its precise dynamic interactions within various PSII sub-complexes and during transient assembly or repair stages remain areas for further investigation. Studies have indicated that mutations in psbL can prevent the formation of both PSII core dimers and PSII-light harvesting complexes, highlighting its importance in supramolecular organization. ebi.ac.ukebi.ac.uk Research suggests that the N-terminal region of PsbL interacts with the D-E loop of the D1 reaction center protein, and disruption of these interactions can destabilize PSII dimer formation. researchgate.net Further research is needed to fully map the interaction network of psbL within different PSII assembly intermediates and to understand the transient nature of these associations. The sequential attachment of the numerous low-molecular-mass subunits, including psbL, during PSII assembly is not yet fully resolved. nih.gov Elucidating the specific sub-complexes psbL associates with and the timing and nature of its transient interactions will provide critical insights into the complex process of PSII biogenesis.

Deeper Understanding of Post-Translational Regulatory Networks Governing psbL Activity

Post-translational modifications (PTMs) are known to play crucial roles in regulating protein function, stability, localization, and interactions in chloroplasts, including in the context of photosynthesis and PSII repair. frontiersin.orgabcam.comcabidigitallibrary.orgembopress.orgmdpi.com While phosphorylation is a well-studied PTM with known roles in regulating light energy distribution and the PSII repair cycle, the specific PTMs affecting psbL and how they influence its activity and interactions are not yet fully understood. frontiersin.orgabcam.com Future research should aim to identify the specific PTMs that occur on psbL, such as phosphorylation, acetylation, or lipidation, and to characterize the enzymes (kinases, phosphatases, etc.) that catalyze these modifications. abcam.comcabidigitallibrary.org Understanding the regulatory networks that control these PTMs will shed light on how psbL function is modulated in response to changing environmental conditions and physiological demands. This could involve detailed proteomic studies to map PTM sites on psbL under different light intensities or stress conditions.

Comprehensive Analysis of psbL's Contribution to PSII Damage and Repair Mechanisms

PSII is highly susceptible to light-induced damage, necessitating a robust repair cycle. oup.comoup.comnih.gov While the D1 protein is the primary target of photodamage, other subunits can also be affected. oup.com PsbL's location at the monomer-monomer interface and its proposed role in preventing back electron flow suggest a potential involvement in protecting PSII from damage. researchgate.net Studies using site-directed mutagenesis of psbL have shown that certain mutations can lead to reduced levels of assembled PSII centers and increased susceptibility to photodamage. nih.gov For example, mutations targeting a conserved tyrosine residue (Tyr-20) in PsbL destabilized PSII under high light conditions, suggesting that interactions involving this residue may influence PSII's ability to recover from photodamage. nih.gov Future research should focus on precisely defining psbL's role in the PSII damage and repair cycle. This could involve investigating how psbL is affected by photodamage, whether it is a substrate for degradation during repair, and if it plays a role in the reassembly of functional PSII centers. Understanding the molecular mechanisms by which psbL contributes to or protects against damage will be crucial.

Potential for Engineering Photosynthetic Efficiency through psbL Modification

Given psbL's integral role in PSII assembly, stability, and electron flow, modifications to this protein hold potential for engineering more efficient photosynthetic organisms. uniprot.orgebi.ac.ukresearchgate.net Enhancing photosynthetic efficiency is a key goal for improving crop productivity and developing sustainable bioenergy sources. frontiersin.orgnih.gov Strategies for improving photosynthesis include optimizing light utilization, enhancing electron transport, and improving carbon fixation. nih.gov While much research on engineering photosynthesis has focused on components like Rubisco or light-harvesting complexes, targeting core PSII subunits like psbL presents an alternative avenue. nih.govanu.edu.au Future research could explore whether specific modifications to psbL, perhaps informed by studies on its role in damage/repair or its interactions, could lead to more stable or efficient PSII complexes. This could involve genetic engineering approaches to alter psbL expression levels, modify its amino acid sequence to enhance stability or interaction with other subunits, or introduce targeted PTMs. frontiersin.orgnih.gov Exploring natural variations in psbL across different photosynthetic organisms with varying light tolerances could also provide valuable insights for engineering efforts.

Q & A

Q. What is the primary role of the psbL protein in Photosystem II (PSII)?

The this compound stabilizes the PSII core complex and facilitates electron transfer between the oxygen-evolving complex and the reaction center. Experimental studies using deletion mutants (e.g., ΔpsbL) reveal impaired PSII assembly and reduced photochemical efficiency, indicating its critical role in structural integrity .

Q. How is psbL localized within the thylakoid membrane?

PsbL is an integral membrane subunit of PSII, embedded within the D1/D2 heterodimer region. Top-down mass spectrometry (FT-MS) and cross-linking assays confirm its proximity to other core subunits like PsbE, PsbF, and PsbJ .

Q. What experimental approaches confirm psbL’s interaction with other PSII subunits?

Co-immunoprecipitation (Co-IP) and in vitro reconstitution assays, combined with blue-native PAGE, demonstrate physical interactions between psbL and subunits like PsbH and PsbJ. Mutagenesis studies further validate these interactions .

Q. What are the phenotypic consequences of psbL deletion in model organisms?

In tobacco and Chlamydomonas mutants, ΔpsbL strains exhibit reduced PSII activity, accumulation of unassembled subcomplexes (e.g., CP47/CP43), and increased photodamage under high light. Northern blot analyses suggest transcript instability in deletion mutants .

Q. Does psbL undergo post-translational modifications (PTMs)?

Top-down FT-MS studies reveal that psbL lacks initiating formyl-Met residues, a modification shared with PsbF and PsbJ. However, no phosphorylation or acetylation sites have been identified to date .

Advanced Research Questions

Q. How can targeted mutagenesis elucidate psbL’s structural-functional relationship in PSII assembly?

Site-directed mutagenesis of conserved residues (e.g., hydrophobic domains) combined with cryo-EM and fluorescence spectroscopy can map psbL’s role in stabilizing the Mn4CaO5 cluster. Deletion mutants (e.g., T256) show disrupted PSII assembly, highlighting residues critical for complex stability .

Q. What mass spectrometry (MS) techniques are optimal for characterizing psbL in native complexes?

High-resolution Fourier-transform MS (FT-MS) with collision-activated dissociation (CAD) or electron capture dissociation (ECD) provides sequence coverage >90% for psbL. These methods also detect PTMs and quantify subunit stoichiometry in intact PSII complexes .

Q. How can structural databases resolve conflicting annotations of psbL’s localization (e.g., cytochrome b6f vs. PSII)?

Tools like Protein Segment Finder (http://ari.stanford.edu/psf ) and PDB Advanced Search enable cross-referencing of psbL’s secondary structure (e.g., transmembrane helices) against PSII (PDB: 3ARC) and cytochrome b6f (PDB: 1VF5) to clarify its PSII-specific role .

Q. What factors regulate psbL mRNA editing in chloroplasts?

A 25 kDa trans-acting protein (p25) binds specifically to the psbL mRNA upstream cis-element, as shown by UV cross-linking and competition assays. Micrococcal nuclease pretreatment confirms the absence of RNA cofactors in this editing process .

Q. How do psbL mutations affect transcript stability and PSII biogenesis?

Northern blot analyses of ΔpsbL mutants (e.g., T256) reveal reduced accumulation of psbEFLJ cluster transcripts, suggesting psbL’s role in stabilizing polycistronic mRNA. This transcriptional instability correlates with impaired PSII assembly .

Q. What bioinformatics tools are recommended for annotating psbL in chloroplast genomes?

Custom Perl scripts (e.g., change_annotation.v2.pl ) and databases like Chloroplast Genome Annotation Pipeline automate psbL identification in newly sequenced genomes. These tools flag psbL as a conserved PSII subunit in land plants and cyanobacteria .

Q. How can researchers reconcile contradictory data on psbL’s involvement in cyclic electron flow?

Comparative studies using psbL knockout lines and in vitro reconstituted PSII complexes (with/without psbL) can isolate its contribution to cyclic vs. linear electron transport. Fluorescence decay kinetics (P680+ re-reduction assays) are critical for differentiation .

Key Methodological Resources

  • Structural Analysis : Use Protein Data Bank (PDB) Advanced Search for psbL-containing complexes (e.g., PSII: 3ARC) .
  • Proteomics : Leverage the Proteins API (http://www.ebi.ac.uk/proteins/api ) for PTM and interaction data .
  • Mutant Studies : Refer to protocols in Plant Molecular Biology for PSII subunit reconstitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.